Nornicotine-2-carboxylic Acid chemical properties
Nornicotine-2-carboxylic Acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of Nornicotine-2-carboxylic Acid
Introduction
Nornicotine-2-carboxylic acid, also known by its systematic name 5-(3-Pyridyl)proline, is a heterocyclic compound structurally related to the tobacco alkaloid nornicotine.[1][2] Nornicotine itself is a significant compound in tobacco science, primarily formed through the N-demethylation of nicotine, a process catalyzed by cytochrome P450 enzymes.[3][4] It is not only a metabolite of nicotine in humans but also a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which can form during the curing of tobacco and endogenously in the human body.[5][6][7]
Given the toxicological and pharmacological importance of its parent compound, a thorough understanding of the chemical properties of Nornicotine-2-carboxylic Acid is essential for researchers in toxicology, pharmacology, and metabolomics. This guide provides a comprehensive technical overview of its physicochemical properties, analytical characterization, chemical reactivity, and biological context, designed to serve as a foundational resource for scientific investigation.
Physicochemical Properties and Identification
Nornicotine-2-carboxylic Acid is a chiral molecule containing both a carboxylic acid and a secondary amine, giving it zwitterionic characteristics similar to the amino acid proline. Its identity is defined by a unique combination of physical and chemical identifiers.
| Property | Value | Source |
| CAS Number | 3562-11-6 | [1][8] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2][9] |
| Common Synonyms | 5-(3-Pyridyl)proline; 5-(Pyridin-3-yl)pyrrolidine-2-carboxylic acid | [1][2] |
| Appearance | White powder | [10] |
| Predicted Boiling Point | 394.8 ± 42.0 °C | [1] |
| Predicted Density | 1.244 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 2.04 ± 0.40 (most acidic) | [1] |
Synthesis and Purification
Conceptual Synthetic Workflow
A plausible synthesis involves the coupling of a protected proline derivative with a pyridine building block. The causality behind this choice lies in the robust nature of modern cross-coupling reactions and the availability of chiral starting materials to ensure stereochemical control.
Caption: Conceptual workflow for the synthesis of Nornicotine-2-carboxylic Acid.
Protocol: Purification by Ion-Exchange Chromatography
The zwitterionic nature of the final product makes ion-exchange chromatography an ideal purification method.
-
Resin Selection: Choose a strong cation exchange resin (e.g., Dowex 50WX8). The choice is driven by the need to bind the positively charged secondary amine under acidic conditions.
-
Column Preparation: Prepare a column with the selected resin and equilibrate with a low pH buffer (e.g., 0.1 M citric acid, pH 2.5).
-
Loading: Dissolve the crude product from the deprotection step in the equilibration buffer and load it onto the column. The target compound will bind to the resin via its protonated amine, while uncharged impurities will pass through.
-
Washing: Wash the column with several volumes of the equilibration buffer to remove any remaining impurities.
-
Elution: Elute the bound product using a pH gradient or a step-elution with a basic buffer (e.g., 0.5 M ammonium hydroxide). As the pH increases, the amine group is deprotonated, releasing the molecule from the resin.
-
Analysis: Collect fractions and analyze them by a suitable method, such as LC-MS, to identify those containing the pure product. Pool and lyophilize the pure fractions to obtain the final solid.
Spectroscopic and Analytical Characterization
Unambiguous identification of Nornicotine-2-carboxylic Acid requires a suite of spectroscopic techniques. The expected spectral characteristics are derived from the functional groups present in the molecule.
| Technique | Expected Characteristics | Rationale |
| IR Spectroscopy | Very broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (1710-1760 cm⁻¹) | These are hallmark absorptions for a carboxylic acid, with the broadness of the O-H band resulting from hydrogen bonding.[11] |
| ¹H NMR | Singlet, ~12 δ (COOH); Multiplets, 7.5-8.5 δ (Pyridine H); Multiplets, 2.0-4.0 δ (Pyrrolidine H) | The carboxylic acid proton is highly deshielded.[11] Protons on the pyridine ring are in the aromatic region, and the aliphatic protons of the pyrrolidine ring are further upfield. |
| ¹³C NMR | Signal, 165-185 δ (C=O); Signals, 120-150 δ (Pyridine C); Signals, 25-70 δ (Pyrrolidine C) | The carboxyl carbon is characteristic and appears significantly downfield.[11] |
| Mass Spectrometry | ESI+: [M+H]⁺ at m/z 193.09 | Electrospray ionization in positive mode is ideal for protonating the basic nitrogen atoms, yielding the protonated molecular ion. |
Protocol: Quantitative Analysis by LC-MS/MS
For quantification in biological matrices, a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard, offering superior sensitivity and selectivity.[12]
Caption: Workflow for the quantification of Nornicotine-2-carboxylic Acid.
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add an internal standard (an isotopically labeled version of the analyte is ideal for compensating for matrix effects and extraction losses).
-
Perform a protein precipitation with 300 µL of acetonitrile. Centrifuge to pellet the protein.
-
Dilute the supernatant with an acidic buffer and load onto a mixed-mode cation exchange solid-phase extraction (SPE) cartridge. This captures the analyte while allowing neutral and anionic interferences to be washed away.
-
-
Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column. This is chosen for its superior retention of polar compounds like amino acids.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at high organic content (e.g., 95% B) and ramp down to elute the analyte.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 193.1 (for [M+H]⁺).
-
Product Ions (Q3): Select at least two stable, high-intensity fragment ions for quantification and confirmation (e.g., fragments corresponding to the loss of H₂O and CO₂, or cleavage of the pyrrolidine ring).
-
Chemical Reactivity and Stability
The reactivity of Nornicotine-2-carboxylic Acid is dictated by its three primary functional regions: the carboxylic acid, the secondary amine, and the pyridine ring.
-
Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling reagents like EDC/HOBt). These reactions are fundamental in creating prodrugs or bioconjugates.
-
Secondary Amine: The pyrrolidine nitrogen is nucleophilic and can undergo N-alkylation or N-acylation. This site is also the primary center for protonation at physiological pH.
-
Stability: The molecule is expected to be stable under standard laboratory conditions. However, like its parent compound nornicotine, it may be susceptible to pyrolytic degradation at high temperatures, potentially leading to decarboxylation and ring-opening or dehydrogenation reactions.[13] In aqueous solutions, its stability will be pH-dependent, but it is generally robust and not prone to rapid hydrolysis.
Biological Context and Potential Significance
While Nornicotine-2-carboxylic Acid is not a primary tobacco alkaloid, its structure suggests it could be a minor, yet-to-be-fully-characterized, metabolite of nornicotine. The addition of a carboxyl group significantly increases polarity, suggesting it would be more readily excreted in urine if formed in vivo.
Caption: Metabolic relationship of Nornicotine-2-carboxylic Acid to nicotine.
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Pharmacological Relevance: Nornicotine is an agonist at several nicotinic acetylcholine receptors (nAChRs).[14][15] Nornicotine-2-carboxylic Acid represents a conformationally restricted analog of nornicotine. The presence of the carboxylate group could alter its binding affinity and selectivity for nAChR subtypes, making it a molecule of interest for structure-activity relationship (SAR) studies in drug discovery. Its structural similarity to proline could also suggest potential interactions with enzymes or transporters that recognize proline.
-
Toxicological Relevance: Its primary importance in toxicology is as a potential biomarker and analytical standard. If it is confirmed as a human metabolite of nornicotine, its urinary concentration could provide additional information on nicotine metabolism and exposure.
Conclusion
Nornicotine-2-carboxylic Acid is a specialized chemical whose properties are deeply intertwined with the metabolism and toxicology of nicotine. This guide has outlined its core physicochemical characteristics, provided a framework for its synthesis and purification, and detailed robust protocols for its analytical quantification. Its reactivity is governed by predictable functional group chemistry, and its biological significance lies in its potential role as a metabolite and a tool for pharmacological research. For scientists and researchers, Nornicotine-2-carboxylic Acid serves as a critical reference material for elucidating the complex pathways of nicotine metabolism and for exploring the structure-activity relationships of nicotinic compounds.
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